1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
Overview
Description
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C14H16ClNO2 and a molecular weight of 265.74 g/mol It is a derivative of piperidine, a heterocyclic amine, and contains a chlorobenzoyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-chlorobenzoyl chloride with 1-(piperidin-4-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom. This leads to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring structure allows it to bind to various biological targets, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, the chlorobenzoyl group contributes to its binding affinity and specificity towards certain receptors.
Comparison with Similar Compounds
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antimicrobial and anticancer effects.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Known for its anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features, such as the chlorobenzoyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCKRRHAYAQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337785 | |
Record name | 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-15-0 | |
Record name | 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.